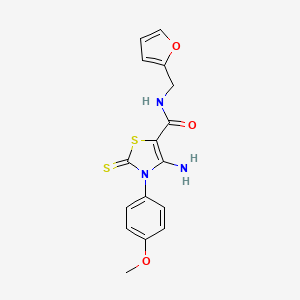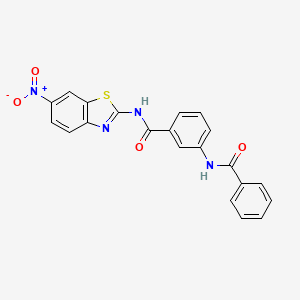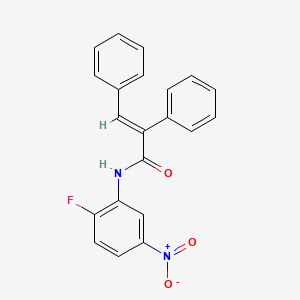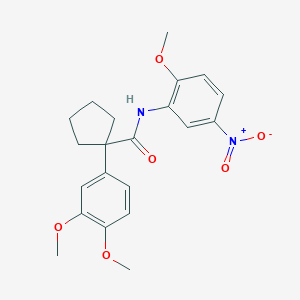![molecular formula C18H17ClF3NO4S B3540603 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3540603.png)
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
The compound “2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring . The molecule also contains a sulfonyl group attached to a chloro-trifluoromethylphenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . The substitution of Cl by the primary amines on the substrate was achieved respectively in high to moderate yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound has a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring . The molecule also contains a sulfonyl group attached to a chloro-trifluoromethylphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The tetrahydroisoquinoline core can undergo various reactions, including electrophilic aromatic substitution, nucleophilic addition to the imine, and reduction of the imine to an amine . The sulfonyl group can act as an electrophile in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, it is reported to be a fused solid or clear liquid as melt with a refractive index of 1.5875-1.5925 @ 20°C .Propiedades
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO4S/c1-26-16-7-11-5-6-23(10-12(11)8-17(16)27-2)28(24,25)13-3-4-15(19)14(9-13)18(20,21)22/h3-4,7-9H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRJJUBFUQBKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[benzyl(methylsulfonyl)amino]-N-2-biphenylylbenzamide](/img/structure/B3540522.png)
![3-{1-[4-(dimethylamino)phenyl]-5-(4-fluorophenyl)-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3540524.png)
![2-[(4-bromophenyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B3540531.png)
![2-{[5-benzyl-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3540533.png)
![N-(4-ethoxyphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3540540.png)
![3-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3540547.png)
![(4Z)-1-(3-bromophenyl)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]pyrazolidine-3,5-dione](/img/structure/B3540568.png)
![3-(2-METHYLPROPANAMIDO)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B3540581.png)
![methyl 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B3540594.png)


![3-allyl-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3540632.png)


